Cas no 2649062-12-2 ((3-isocyanato-3-methylbutyl)dimethylamine)

(3-Isocyanato-3-methylbutyl)dimethylamine is a versatile isocyanate-functional amine compound used in specialized polymer synthesis and crosslinking applications. Its dual functionality—combining an isocyanate group with a tertiary amine—enables efficient reactivity with hydroxyl, amine, or carboxyl groups, facilitating the formation of polyurethanes, polyureas, or other tailored polymeric materials. The tertiary amine moiety may also act as a catalyst in certain reactions, enhancing curing kinetics. This compound is particularly valued for its balanced reactivity and potential to modify material properties such as flexibility, adhesion, or thermal stability. Suitable for industrial coatings, adhesives, or elastomers, it offers precise control over polymerization processes under controlled conditions. Proper handling is essential due to its moisture sensitivity and potential health hazards.
(3-isocyanato-3-methylbutyl)dimethylamine structure
2649062-12-2 structure
Product name:(3-isocyanato-3-methylbutyl)dimethylamine
CAS No:2649062-12-2
MF:C8H16N2O
MW:156.225441932678
CID:6105602
PubChem ID:165879962

(3-isocyanato-3-methylbutyl)dimethylamine Chemical and Physical Properties

Names and Identifiers

    • (3-isocyanato-3-methylbutyl)dimethylamine
    • 2649062-12-2
    • EN300-1770618
    • Inchi: 1S/C8H16N2O/c1-8(2,9-7-11)5-6-10(3)4/h5-6H2,1-4H3
    • InChI Key: XTBGHFCSISWBFL-UHFFFAOYSA-N
    • SMILES: O=C=NC(C)(C)CCN(C)C

Computed Properties

  • Exact Mass: 156.126263138g/mol
  • Monoisotopic Mass: 156.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7Ų
  • XLogP3: 2

(3-isocyanato-3-methylbutyl)dimethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1770618-10.0g
(3-isocyanato-3-methylbutyl)dimethylamine
2649062-12-2
10g
$4236.0 2023-05-26
Enamine
EN300-1770618-0.5g
(3-isocyanato-3-methylbutyl)dimethylamine
2649062-12-2
0.5g
$946.0 2023-09-20
Enamine
EN300-1770618-2.5g
(3-isocyanato-3-methylbutyl)dimethylamine
2649062-12-2
2.5g
$1931.0 2023-09-20
Enamine
EN300-1770618-1.0g
(3-isocyanato-3-methylbutyl)dimethylamine
2649062-12-2
1g
$986.0 2023-05-26
Enamine
EN300-1770618-0.1g
(3-isocyanato-3-methylbutyl)dimethylamine
2649062-12-2
0.1g
$867.0 2023-09-20
Enamine
EN300-1770618-5.0g
(3-isocyanato-3-methylbutyl)dimethylamine
2649062-12-2
5g
$2858.0 2023-05-26
Enamine
EN300-1770618-0.05g
(3-isocyanato-3-methylbutyl)dimethylamine
2649062-12-2
0.05g
$827.0 2023-09-20
Enamine
EN300-1770618-0.25g
(3-isocyanato-3-methylbutyl)dimethylamine
2649062-12-2
0.25g
$906.0 2023-09-20
Enamine
EN300-1770618-5g
(3-isocyanato-3-methylbutyl)dimethylamine
2649062-12-2
5g
$2858.0 2023-09-20
Enamine
EN300-1770618-1g
(3-isocyanato-3-methylbutyl)dimethylamine
2649062-12-2
1g
$986.0 2023-09-20

Additional information on (3-isocyanato-3-methylbutyl)dimethylamine

Comprehensive Analysis of (3-isocyanato-3-methylbutyl)dimethylamine (CAS No. 2649062-12-2): Properties, Applications, and Industry Trends

The chemical compound (3-isocyanato-3-methylbutyl)dimethylamine (CAS No. 2649062-12-2) has garnered significant attention in specialty chemical research due to its unique molecular structure and versatile reactivity. As a derivative of isocyanate and tertiary amine, this compound exhibits dual functionality, making it valuable for advanced material synthesis. The presence of both isocyanato groups and dimethylamino moieties enables diverse applications ranging from polymer crosslinking to catalytic systems.

Recent studies highlight the growing demand for multifunctional amine-isocyanate hybrids in high-performance coatings and adhesives. The compound's sterically hindered isocyanate group (evident from its 3-methylbutyl backbone) demonstrates improved moisture stability compared to conventional aromatic isocyanates, addressing a key industry challenge. Researchers are particularly interested in its potential for developing low-VOC formulations, aligning with global sustainability initiatives in the chemical sector.

From a synthetic chemistry perspective, 2649062-12-2 offers intriguing possibilities for click chemistry applications. The electron-donating effect of the dimethylamine group adjacent to the isocyanate functionality creates unique reactivity patterns that differ from traditional aliphatic isocyanates. This characteristic has sparked interest in pharmaceutical intermediate synthesis, where controlled reactivity is paramount. Analytical techniques like FTIR spectroscopy clearly show the distinct carbonyl stretching frequency (2270-2250 cm⁻¹) of the isocyanate group in this molecular configuration.

The compound's thermal behavior has become a focus area for material scientists. Differential scanning calorimetry (DSC) studies reveal that (3-isocyanato-3-methylbutyl)dimethylamine exhibits a broader curing window than standard isocyanates, making it advantageous for thermoset polymer applications. This property, combined with its tertiary amine catalysis capability, enables self-catalyzing systems - a breakthrough in one-component polyurethane technology. Industry reports suggest growing adoption in automotive sealants and electronic encapsulants where controlled cure profiles are essential.

Emerging research explores the compound's role in bio-based polymer modifications. The 3-methylbutyl chain provides enhanced compatibility with renewable substrates like vegetable oil polyols, addressing the chemical industry's push toward green chemistry solutions. Patent literature indicates innovative uses in UV-curable systems, where the amine moiety acts as both reactivity modifier and free-radical stabilizer. Such applications position CAS 2649062-12-2 as a key player in next-generation smart material development.

Handling and storage considerations for (3-isocyanato-3-methylbutyl)dimethylamine follow standard protocols for functionalized amines. The compound's stability under nitrogen atmosphere and recommended storage at 2-8°C ensure optimal shelf life. Quality control parameters typically include isocyanate content titration and amine value determination, with HPLC analysis becoming increasingly important for purity verification in pharmaceutical-grade applications.

Market analysts project steady growth for specialty isocyanates like 2649062-12-2, particularly in Asia-Pacific regions where advanced material production is expanding rapidly. The compound's balance between reactivity and stability makes it attractive for formulation chemists developing novel polyurethane systems. Ongoing research into its structure-activity relationships continues to reveal new application possibilities, from self-healing polymers to controlled-release matrices in agricultural chemistry.

From an environmental standpoint, the biodegradation pathways of (3-isocyanato-3-methylbutyl)dimethylamine derivatives are under investigation. Preliminary ecotoxicity data suggest that proper formulation can minimize environmental impact, meeting stringent REACH compliance requirements. This aspect is particularly relevant for European markets where sustainable chemistry regulations are driving innovation in isocyanate chemistry.

The synthesis scale-up of CAS 2649062-12-2 presents interesting engineering challenges. The exothermic nature of isocyanate reactions necessitates specialized flow chemistry approaches for commercial production. Recent process innovations have improved yields while reducing byproduct formation, making this compound more accessible for industrial applications. Technical bulletins emphasize the importance of moisture exclusion throughout manufacturing and handling processes.

In conclusion, (3-isocyanato-3-methylbutyl)dimethylamine represents a fascinating case study in functional hybrid molecules. Its dual chemical personality continues to inspire applications across materials science, pharmaceutical chemistry, and specialty coatings. As research uncovers more about this compound's capabilities, its role in enabling next-generation chemical technologies appears increasingly significant. The unique combination of steric effects, electronic modulation, and reactivity control makes 2649062-12-2 a compound worth watching in coming years.

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